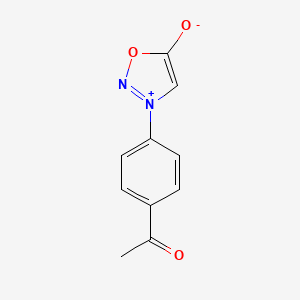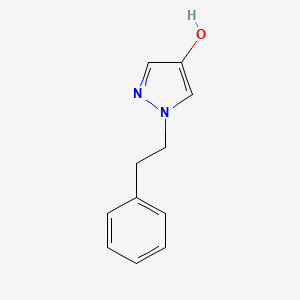
1-(2-phenylethyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylethyl)-1H-pyrazol-4-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(2-phenylethyl)-1H-pyrazol-4-ol and its derivatives are prominently involved in the synthesis and structural analysis of various compounds. They serve as key intermediates or synthons in the production of complex molecular structures. For instance, a study synthesized novel derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and characterized them using techniques like IR, 1H NMR, and X-ray crystal diffraction, highlighting the compound's relevance in constructing molecular architectures with potential biological activities (Zheng et al., 2010). Similarly, the tautomerism of N-substituted pyrazolones, including 1-phenyl-1H-pyrazol-3-ol, was explored, with an X-ray crystal structure analysis revealing dimeric structures, showcasing its significance in understanding molecular behavior in different solvents (Arbačiauskienė et al., 2018).
Chemical Modification and Biological Evaluation
Chemical modification of this compound derivatives leads to the production of various compounds with potential biological activities. For instance, derivatives have been synthesized for the inhibition of A549 and H322 lung cancer cell growth, indicating the compound's role in developing potential therapeutic agents (Zheng et al., 2011). Additionally, a study focused on synthesizing and characterizing fluorescent compounds containing pyrazolo[1,5-a]pyrazin-4(5H)-one moiety from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates, demonstrating its utility in designing compounds with specific optical properties (Zheng et al., 2011).
Material Science and Surface Analysis
In material science, the compound and its derivatives find applications in designing and analyzing novel materials. For instance, novel conjugated oligo-pyrazole films were synthesized and analyzed for their surface morphological properties using techniques like Atomic Force Microscope (AFM), showcasing its importance in the development of organic semiconductor materials (Cetin et al., 2019).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-phenylethylamines, have been reported to interact with various receptors, including adenosine receptors
Biochemical Pathways
Compounds with similar structures, such as 2-phenylethylamines, have been reported to be involved in various biochemical pathways, including the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic compounds in plants. The exact downstream effects of 1-(2-phenylethyl)-1H-pyrazol-4-ol on these pathways remain to be elucidated.
Pharmacokinetics
Based on the properties of structurally similar compounds, it can be hypothesized that this compound may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of this compound, determining its effectiveness as a therapeutic agent.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have various biological effects, potentially including antioxidant, anti-inflammatory, and anticholinergic effects .
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLFPVLAXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
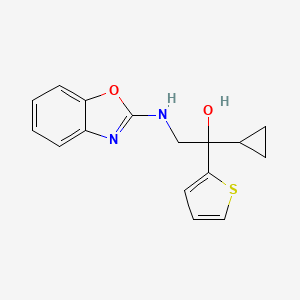
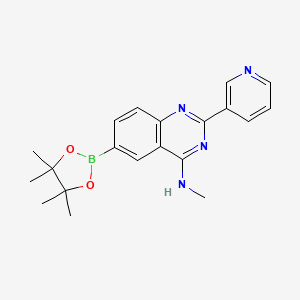
![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2597324.png)
![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)
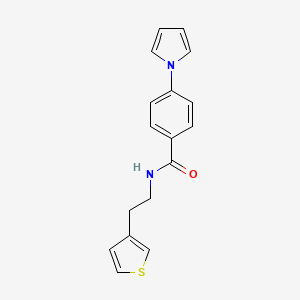
![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorobenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2597327.png)
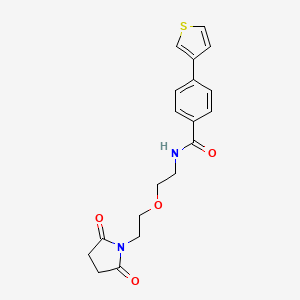
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2597329.png)

